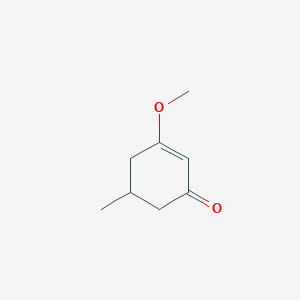
3-Methoxy-5-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol It is a cyclohexenone derivative, characterized by a methoxy group at the third position and a methyl group at the fifth position on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-5-methylcyclohex-2-en-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 5-methyl-1,3-cyclohexanedione with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, leading to the formation of the desired product with high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of methanol and 5-methyl-1,3-cyclohexanedione as starting materials, with acid catalysts to facilitate the reaction . The process is optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like or .
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexenone derivatives.
Scientific Research Applications
3-Methoxy-5-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic reactions.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Influencing the transcription of specific genes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Lacks the methoxy group, leading to different chemical properties and reactivity.
5-Methyl-2-cyclohexen-1-one: Similar structure but without the methoxy group, affecting its applications and behavior in reactions.
Uniqueness
3-Methoxy-5-methylcyclohex-2-en-1-one is unique due to the presence of both methoxy and methyl groups on the cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
61621-44-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-methoxy-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-3-7(9)5-8(4-6)10-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
SXMOAGMZSCSLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















